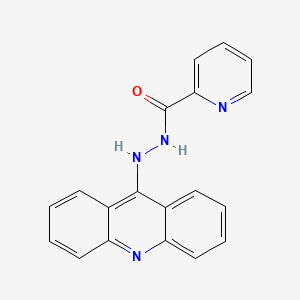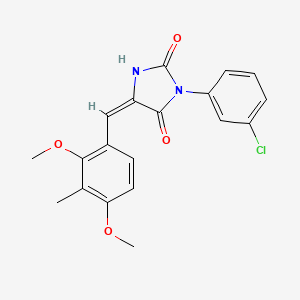![molecular formula C27H27NO5 B11591165 7,7-dimethyl-10-(3,4,5-trimethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11591165.png)
7,7-dimethyl-10-(3,4,5-trimethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a fascinating molecular structure, combining a quinoline core with a trimethoxyphenyl (TMP) group. The TMP group, with its three methoxy substituents, serves as a versatile pharmacophore in various biologically active molecules. It has been found in both natural products and synthetic compounds, playing a crucial role in their bioactivity .
Preparation Methods
Synthesis Routes:: The synthetic routes to this compound involve several steps. One common approach is the condensation of appropriate precursors, followed by cyclization to form the quinoline ring system. The TMP group is introduced during the synthetic process.
Reaction Conditions::- Cyclization: The formation of the quinoline ring typically occurs under acidic conditions.
- TMP Group Introduction: Etherification reactions using methoxy-substituted reagents lead to the incorporation of the TMP group.
Industrial Production:: While industrial-scale production methods may vary, the synthesis usually involves efficient and scalable processes to yield the desired compound.
Chemical Reactions Analysis
Reactions Undergone::
Oxidation: The compound may undergo oxidation reactions, potentially affecting its bioactivity.
Reduction: Reduction reactions can modify the TMP group or other functional moieties.
Substitution: Substitution reactions at various positions are possible.
Cyclization: Acidic catalysts (e.g., sulfuric acid, Lewis acids).
TMP Group Introduction: Methoxy-substituted reagents (e.g., methanol, dimethoxymethane).
Major Products:: The primary product is the target compound itself, with the TMP group intact.
Scientific Research Applications
This compound has diverse applications across biomedical fields:
Anti-Cancer Effects: It inhibits tubulin, heat shock protein 90 (Hsp90), and other targets, showing promise against cancer cells.
Anti-Fungal and Anti-Bacterial Properties: Effective against Helicobacter pylori and Mycobacterium tuberculosis.
Antiviral Activity: Potential against viruses like HIV, hepatitis C, and influenza.
Anti-Parasitic Potential: Active against Leishmania, Malaria, and Trypanosoma.
Other Properties: Anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine effects.
Mechanism of Action
The compound likely interacts with specific molecular targets and pathways, influencing cellular processes. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, the TMP group’s presence sets this compound apart. Its unique combination of the quinoline core and TMP pharmacophore contributes to its distinct properties.
Properties
Molecular Formula |
C27H27NO5 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
7,7-dimethyl-10-(3,4,5-trimethoxyphenyl)-5,6,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione |
InChI |
InChI=1S/C27H27NO5/c1-27(2)12-17-22(18(29)13-27)21(14-10-19(31-3)26(33-5)20(11-14)32-4)23-24(28-17)15-8-6-7-9-16(15)25(23)30/h6-11,21,28H,12-13H2,1-5H3 |
InChI Key |
MLEWXIAVOOIRRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-5-bromo-1-ethyl-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11591087.png)
![(5Z)-2-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11591100.png)
![(2E)-2-(1,3-Benzothiazol-2-YL)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enenitrile](/img/structure/B11591129.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B11591135.png)
![4-[(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B11591140.png)
![(5Z)-5-(2-bromobenzylidene)-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11591145.png)
![(2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11591152.png)

![(5Z)-5-{[2,5-dimethyl-1-(5-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B11591157.png)
![4-{11-[4-(methoxycarbonyl)phenyl]-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid](/img/structure/B11591161.png)
![5-[(4-Fluorobenzyl)amino]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11591168.png)

![3-[2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one](/img/structure/B11591180.png)
![(2E)-2-cyano-N-ethyl-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enamide](/img/structure/B11591184.png)
